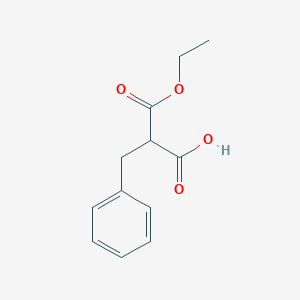

2-Benzyl-3-ethoxy-3-oxopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-ethoxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDBSOXJYRJAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387256 | |

| Record name | 2-benzyl-malonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2985-39-9 | |

| Record name | 2-benzyl-malonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

Introduction: The Significance of a Versatile Malonic Acid Derivative

2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, stands as a crucial building block in the landscape of modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries. This compound serves as a key intermediate in the development of a variety of complex molecules, including those targeting cardiovascular and inflammatory conditions.[1] The presence of both a carboxylic acid and an ester functional group within the same molecule provides synthetic chemists with a versatile handle for a wide array of chemical transformations, such as esterification, amidation, and decarboxylation. This guide provides a comprehensive overview of the synthesis of 2-benzyl-3-ethoxy-3-oxopropanoic acid, delving into the underlying principles of the reaction, detailed experimental protocols, and critical considerations for achieving high purity and yield.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target molecule and its key intermediate is paramount for successful synthesis and purification.

| Property | 2-Benzyl-3-ethoxy-3-oxopropanoic acid | Diethyl benzylmalonate |

| CAS Number | 2985-39-9[2][3][4] | 607-81-8[5] |

| Molecular Formula | C₁₂H₁₄O₄[2][3] | C₁₄H₁₈O₄[5] |

| Molecular Weight | 222.24 g/mol [2][3] | 250.29 g/mol [5] |

| Appearance | Colorless to light yellow liquid[1] | Colorless liquid[5] |

| Boiling Point | Not readily available | 162-163 °C at 10 mmHg[5] |

| Density | Not readily available | 1.064 g/mL at 25 °C[5] |

| Refractive Index | Not readily available | n20/D 1.486[5] |

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-benzyl-3-ethoxy-3-oxopropanoic acid is most effectively achieved through a two-step process, beginning with the well-established malonic ester synthesis to introduce the benzyl group, followed by a selective mono-hydrolysis of the resulting diester.

Caption: Overall synthetic workflow for 2-Benzyl-3-ethoxy-3-oxopropanoic acid.

Part 1: Synthesis of Diethyl Benzylmalonate

The initial step involves the alkylation of diethyl malonate with benzyl chloride. This reaction is a classic example of a malonic ester synthesis, which relies on the acidity of the α-protons of the malonic ester.[6]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion.

Caption: Simplified mechanism of diethyl malonate benzylation.

Experimental Protocol

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Benzyl chloride

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Slowly add diethyl malonate dropwise to the stirred solution.

-

Alkylation: To the resulting solution of the diethyl malonate enolate, add benzyl chloride dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylmalonate. The crude product can be purified by vacuum distillation.[5]

Potential Side Reactions and Mitigation

-

Dialkylation: The mono-alkylated product, diethyl benzylmalonate, still possesses an acidic proton and can be deprotonated to undergo a second alkylation. To minimize this, a strict 1:1 stoichiometry of diethyl malonate to benzyl chloride should be used. Slow addition of benzyl chloride also favors mono-alkylation.[7]

-

Elimination: The basic conditions can promote the E2 elimination of benzyl chloride to form stilbene, although this is less of a concern with a primary halide like benzyl chloride compared to secondary or tertiary halides.[7]

-

Transesterification: If an alkoxide base other than ethoxide is used, transesterification of the ethyl esters can occur. Using sodium ethoxide in ethanol prevents this side reaction.[7]

Part 2: Selective Mono-hydrolysis of Diethyl Benzylmalonate

The second and more nuanced step is the selective hydrolysis of one of the two ethyl ester groups of diethyl benzylmalonate to yield the desired 2-benzyl-3-ethoxy-3-oxopropanoic acid.

Causality Behind Selective Hydrolysis

Achieving selective mono-hydrolysis of a symmetric diester can be challenging, as the reaction can proceed to form the diacid. A highly efficient method utilizes a semi-two-phase reaction system with tetrahydrofuran (THF) and aqueous sodium hydroxide at low temperatures (0°C).[8] The selectivity in this system is thought to arise from a combination of factors. One hypothesis suggests the formation of micelle-like aggregates where the hydrophobic ester groups are oriented inwards, and after the first hydrolysis, the resulting hydrophilic carboxylate group orients outwards into the aqueous phase, sterically shielding the remaining ester group from further attack by the hydroxide ion.[9] The low temperature is also crucial for controlling the reaction rate and enhancing selectivity.

Experimental Protocol

Materials:

-

Diethyl benzylmalonate

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve diethyl benzylmalonate in THF. Cool the solution to 0°C in an ice bath.

-

Hydrolysis: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 equivalents) to the stirred THF solution. Monitor the reaction progress closely using TLC. The reaction is typically complete within 30-60 minutes.[8]

-

Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl at 0°C.

-

Extraction: Extract the product into diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-benzyl-3-ethoxy-3-oxopropanoic acid. Further purification can be achieved by column chromatography on silica gel if necessary.

Analytical Characterization

To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is essential.

Diethyl Benzylmalonate

-

¹H NMR: The proton NMR spectrum should show signals corresponding to the ethyl groups (a quartet and a triplet), the benzylic protons, the methine proton, and the aromatic protons of the benzyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the benzylic and methine carbons, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester groups (around 1730-1750 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, such as the loss of an ethoxy group.

2-Benzyl-3-ethoxy-3-oxopropanoic acid

-

¹H NMR: In addition to the signals observed for diethyl benzylmalonate, a broad singlet corresponding to the carboxylic acid proton will be present, typically in the downfield region of the spectrum.

-

¹³C NMR: The spectrum will show two distinct carbonyl signals, one for the ester and one for the carboxylic acid. The chemical shift of the carboxylic acid carbonyl carbon is typically further downfield than the ester carbonyl carbon.[10][11]

-

IR Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹) in addition to the C=O stretching vibrations for both the carboxylic acid and the ester functionalities.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak. The fragmentation pattern may involve decarboxylation or loss of the ethoxy group.

Conclusion

The synthesis of 2-benzyl-3-ethoxy-3-oxopropanoic acid is a robust and reproducible process that leverages fundamental principles of organic chemistry. By carefully controlling the reaction conditions, particularly in the selective mono-hydrolysis step, high yields of the desired product can be achieved. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary technical details and theoretical understanding to successfully synthesize this valuable synthetic intermediate. The self-validating nature of the described protocols, coupled with comprehensive analytical characterization, ensures the integrity and reliability of the final product.

References

-

Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. [Link]

- Niwayama, S., et al. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron, 64(48), 10835-10841.

- Semmelhack, M. F., & Stauffer, R. D. (1975). Nickel-catalyzed arylation of diethyl malonate. The Journal of Organic Chemistry, 40(23), 3619-3621.

-

PrepChem.com. Preparation of diethyl benzylidenemalonate. [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

-

The Royal Society of Chemistry. (2013). Supporting information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Power of Diethyl Benzylmalonate. [Link]

- MdL, M. A., et al. (2014). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. International Journal of Organic Chemistry, 4, 257-264.

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- Cho, H. (2010).

- Turecek, F., & Carpenter, B. K. (2002). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 13(8), 993-1002.

- Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Lead Sciences. 2-Benzyl-3-ethoxy-3-oxopropanoic acid. [Link]

-

SpectraBase. 2-Benzyl-3-oxopropanoic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

MySkinRecipes. 2-Benzyl-3-ethoxy-3-oxopropanoic acid. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]

Sources

- 1. 2-Benzyl-3-ethoxy-3-oxopropanoic acid [myskinrecipes.com]

- 2. 2-Benzyl-3-ethoxy-3-oxopropanoic acid - Lead Sciences [lead-sciences.com]

- 3. Compound 2-benzyl-3-ethoxy-3-oxopropanoic acid - Chemdiv [chemdiv.com]

- 4. 2-Benzyl-3-ethoxy-3-oxopropanoic acid | 2985-39-9 [sigmaaldrich.com]

- 5. Diethyl benzylmalonate CAS#: 607-81-8 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

physicochemical properties of 2-Benzyl-3-ethoxy-3-oxopropanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, serves as a critical intermediate in the synthesis of a variety of organic molecules.[1] Its structural features, combining a carboxylic acid, an ester, and a benzyl group, make it a versatile building block, particularly in the development of pharmaceuticals targeting cardiovascular and inflammatory diseases.[1] Understanding the physicochemical properties of this compound is paramount for researchers in drug discovery and development, as these characteristics fundamentally govern its reactivity, formulation, and pharmacokinetic behavior. This guide provides a comprehensive technical overview of its core physicochemical properties, grounded in established analytical methodologies.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its molecular identity and basic physical properties. These data points are essential for everything from inventory management to analytical method development.

| Property | Value | Source |

| IUPAC Name | 2-Benzyl-3-ethoxy-3-oxopropanoic acid | N/A |

| CAS Number | 2985-39-9 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage | Sealed in a dry place at room temperature | [2] |

| SMILES | O=C(O)C(CC1=CC=CC=C1)C(OCC)=O | [2] |

Synthesis Pathway: Partial Hydrolysis

2-Benzyl-3-ethoxy-3-oxopropanoic acid is typically synthesized via the selective partial hydrolysis of its parent diester, diethyl benzylmalonate. This reaction requires careful control of stoichiometry and conditions to favor the formation of the monoacid-monoester over complete hydrolysis to benzylmalonic acid or no reaction. The general approach involves reacting the diester with one equivalent of a base (like potassium hydroxide) in an alcoholic solvent, followed by acidic workup. While the hydrolysis of unsubstituted malonic esters is straightforward, the conditions can be challenging for substituted derivatives.[3]

Caption: Synthetic workflow for 2-Benzyl-3-ethoxy-3-oxopropanoic acid.

Ionization and Acidity (pKa)

Scientific Rationale: The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API), the pKa influences solubility, absorption, distribution, and excretion. As a carboxylic acid, 2-benzyl-3-ethoxy-3-oxopropanoic acid is expected to be a weak acid, with a pKa value generally falling in the range of 4 to 5.[4][5] This means that in the physiological pH of blood (~7.4), the molecule will exist almost entirely in its deprotonated, carboxylate form, enhancing its aqueous solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

-

Preparation: Accurately weigh and dissolve a sample of 2-benzyl-3-ethoxy-3-oxopropanoic acid in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] For oral drugs, a balanced LogP (typically not exceeding 5, as per Lipinski's "Rule of Five") is essential for good absorption and distribution.[7] The benzyl and ethoxy groups contribute to the lipophilicity of 2-benzyl-3-ethoxy-3-oxopropanoic acid, while the carboxylic acid group (especially in its ionized form) enhances hydrophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for experimental LogP determination.[6]

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4, for LogD) with n-octanol to ensure thermodynamic equilibrium.[7]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and aqueous phases.[7]

-

Equilibration: Vigorously shake or rotate the vial for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[7]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[7][8]

-

Calculation: Calculate LogP as: LogP = log([Concentration in Octanol] / [Concentration in Aqueous]).

Caption: Workflow for LogP determination using the shake-flask method.

Thermal Properties

Scientific Rationale: The thermal behavior of a compound is crucial for determining appropriate conditions for storage, handling, and manufacturing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two key techniques used to assess these properties.[9][10] DSC measures heat flow associated with thermal transitions, such as melting, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition.[9][10][11]

Experimental Protocol: DSC for Melting Point and TGA for Thermal Stability

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.[12]

-

Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[12]

-

Data Interpretation: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point.[13]

-

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: A small, accurately weighed sample is placed in a tared TGA pan.

-

Analysis: The sample is heated in the TGA furnace at a controlled rate (e.g., 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

-

Data Interpretation: The instrument records the sample's mass as a function of temperature. A significant loss of mass indicates decomposition. The temperature at which decomposition begins provides an indication of the material's thermal stability.[11][15]

-

Caption: Parallel workflows for DSC and TGA thermal analysis.

Spectroscopic Profile

Spectroscopic analysis provides an empirical "fingerprint" of a molecule, essential for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of 2-benzyl-3-ethoxy-3-oxopropanoic acid is expected to show several characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[16]

-

C=O Stretch (Ester): A strong, sharp peak around 1725-1750 cm⁻¹.[17] The exact position can distinguish it from the carboxylic acid carbonyl.

-

C=O Stretch (Carboxylic Acid): A strong peak, typically found between 1680-1725 cm⁻¹.[17]

-

C-O Stretch (Ester & Acid): Strong absorptions in the 1150-1250 cm⁻¹ region.[18]

-

Aromatic C-H & C=C Stretches: Peaks corresponding to the benzyl group will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide clear signals for the ethoxy group (a triplet and a quartet), the benzylic CH₂ protons and the adjacent CH proton (appearing as complex multiplets), and the aromatic protons of the benzyl group. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the two carbonyl carbons (ester and acid), the carbons of the ethoxy group, the aliphatic carbons of the benzylmalonate backbone, and the aromatic carbons.

Mass Spectrometry (MS)

In mass spectrometry, particularly under electron impact (EI) conditions, malonate derivatives often show characteristic fragmentation patterns.[19] For 2-benzyl-3-ethoxy-3-oxopropanoic acid, expected fragmentation would include:

-

Loss of the ethoxy group (-OCH₂CH₃).

-

Loss of the entire ester group (-COOCH₂CH₃).

-

Decarboxylation (loss of CO₂).

-

Cleavage to form a stable benzyl or tropylium cation (m/z 91). The molecular ion peak (M⁺) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).[20]

Conclusion

2-Benzyl-3-ethoxy-3-oxopropanoic acid is a valuable chemical intermediate whose utility in pharmaceutical development is underpinned by its distinct physicochemical properties. Its nature as a weakly acidic, moderately lipophilic liquid at room temperature dictates its handling, reactivity, and biological behavior. The analytical protocols outlined in this guide—from potentiometric titration for pKa to chromatographic methods for LogP and thermal analysis—represent the standard methodologies required to fully characterize this and similar molecules. A thorough understanding of these properties is indispensable for scientists aiming to leverage its synthetic potential in the creation of novel therapeutic agents.

References

-

2-Benzyl-3-ethoxy-3-oxopropanoic acid - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid | C11H18O4 | CID 2884814 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. (2020). Retrieved January 21, 2026, from [Link]

-

Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics - PubMed. (2017). Retrieved January 21, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved January 21, 2026, from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018). Retrieved January 21, 2026, from [Link]

-

The pKa Table Is Your Friend - Master Organic Chemistry. (2010). Retrieved January 21, 2026, from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025). Retrieved January 21, 2026, from [Link]

-

Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory | Request PDF - ResearchGate. (2011). Retrieved January 21, 2026, from [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025). Retrieved January 21, 2026, from [Link]

-

(PDF) Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics - ResearchGate. (2017). Retrieved January 21, 2026, from [Link]

-

Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022). Retrieved January 21, 2026, from [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Retrieved January 21, 2026, from [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC - SciELO. (2008). Retrieved January 21, 2026, from [Link]

-

5.2: Acid Strength and pKa - Chemistry LibreTexts. (2019). Retrieved January 21, 2026, from [Link]

-

How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI. (2001). Retrieved January 21, 2026, from [Link]

-

How can I distinguish Ester bond from -COOH in FT-IR? - ResearchGate. (2019). Retrieved January 21, 2026, from [Link]

-

A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. (2015). Retrieved January 21, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). Retrieved January 21, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Theory and Applications - TA Instruments. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thermal Stability - NETZSCH Analyzing & Testing. (n.d.). Retrieved January 21, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC. (2012). Retrieved January 21, 2026, from [Link]

-

Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023). Retrieved January 21, 2026, from [Link]

-

DSC Analysis of Polymers | Thermal - EAG Laboratories. (n.d.). Retrieved January 21, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). Retrieved January 21, 2026, from [Link]

- US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.).

-

Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (2023). Retrieved January 21, 2026, from [Link]

-

Diethyl malonate - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - NIH. (2006). Retrieved January 21, 2026, from [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. (2023). Retrieved January 21, 2026, from [Link]

- US2373011A - Production of malonic acid - Google Patents. (n.d.).

-

Malonic Acid and Derivatives - ResearchGate. (2007). Retrieved January 21, 2026, from [Link]

-

ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (1990). Retrieved January 21, 2026, from [Link]

- WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents. (n.d.).

Sources

- 1. 2-Benzyl-3-ethoxy-3-oxopropanoic acid [myskinrecipes.com]

- 2. 2985-39-9|2-Benzyl-3-ethoxy-3-oxopropanoic acid|BLD Pharm [bldpharm.com]

- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. enamine.net [enamine.net]

- 8. agilent.com [agilent.com]

- 9. torontech.com [torontech.com]

- 10. torontech.com [torontech.com]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. scielo.br [scielo.br]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. tainstruments.com [tainstruments.com]

- 15. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mdpi.com [mdpi.com]

- 20. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

2-Benzyl-3-ethoxy-3-oxopropanoic acid CAS number 2985-39-9

An In-depth Technical Guide to 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS 2985-39-9)

Executive Summary

2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS No. 2985-39-9), also known as 2-benzylmalonic acid monoethyl ester, is a nuanced chemical intermediate of significant value in synthetic chemistry.[1] As a derivative of malonic acid, it possesses a unique bifunctional architecture—a carboxylic acid and an ethyl ester—flanking a benzylated alpha-carbon. This structure makes it a highly versatile building block, particularly in the synthesis of complex molecules for the pharmaceutical, fine chemical, and agrochemical industries.[2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthesis protocols, key chemical reactions, and critical safety and handling procedures.

Physicochemical & Structural Characteristics

The utility of 2-Benzyl-3-ethoxy-3-oxopropanoic acid stems directly from its molecular structure and resulting chemical properties. Its colorless to light yellow liquid form at room temperature is characteristic of many organic esters and acids of its molecular weight.[2]

Table 2.1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2985-39-9 | [3][4][5] |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3][4] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| IUPAC Name | 2-Benzyl-3-ethoxy-3-oxopropanoic acid | [5] |

| Synonyms | 2-Benzylmalonic acid monoethyl ester | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically >97% | [4] |

| Storage | Sealed in a dry environment at room temperature | [2][3][5] |

Structurally, the molecule's reactivity is governed by three primary centers:

-

The Carboxylic Acid (-COOH): The acidic proton and the electrophilic carbonyl carbon allow for deprotonation, salt formation, and nucleophilic acyl substitution (e.g., conversion to amides, anhydrides, or other esters).

-

The Ethyl Ester (-COOEt): This group is susceptible to hydrolysis (saponification) under basic conditions or transesterification in the presence of other alcohols.

-

The α-Carbon: While the hydrogen on this carbon is less acidic than in diethyl malonate due to the presence of only one adjacent carboxylic acid group, the entire malonic acid monoester moiety is prone to thermal decarboxylation.

Synthesis Strategies & Methodologies

The synthesis of malonic acid monoesters like 2-Benzyl-3-ethoxy-3-oxopropanoic acid is not trivial. The primary challenge lies in achieving mono-functionalization without proceeding to the di-acid or di-ester, and preventing premature decarboxylation.

The Challenge of Selective Hydrolysis

A common theoretical route to malonic acid monoesters is the partial hydrolysis of the corresponding diester. However, this process can be difficult to control. The hydrolysis of one ester group can sometimes facilitate the hydrolysis of the second, or the reaction conditions can promote decarboxylation, leading to a mixture of products. For instance, studies on the hydrolysis of structurally similar diesters, like diethyl 2-(perfluorophenyl)malonate, have shown that the reaction can be surprisingly challenging under both acidic and basic conditions, often leading to decarboxylation rather than the desired malonic acid.[6][7] This underscores the need for carefully controlled and validated protocols.

Protocol: Selective Saponification of Diethyl Benzylmalonate

A reliable method for synthesizing the target compound is the carefully controlled partial saponification of diethyl benzylmalonate (CAS 607-81-8).[8][9] The causality behind this protocol's success lies in the use of a single equivalent of a strong base at a controlled temperature, which selectively cleaves one ester group to form a stable carboxylate salt, preventing further reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl benzylmalonate (1.0 eq.) in ethanol (approx. 5-10 mL per gram of diester).

-

Saponification: Prepare a solution of potassium hydroxide (KOH) (1.0 eq.) in ethanol. Cool the diester solution in an ice bath and add the KOH solution dropwise over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting diester.

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting solid residue in water. Wash the aqueous solution with diethyl ether or ethyl acetate (2x) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 using cold 1M HCl. The product, 2-Benzyl-3-ethoxy-3-oxopropanoic acid, will precipitate or form an oil.

-

Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

Caption: Workflow for selective mono-saponification.

Chemical Reactivity & Synthetic Applications

The true value of 2-Benzyl-3-ethoxy-3-oxopropanoic acid lies in its versatile reactivity, serving as a linchpin for constructing more complex molecular architectures.[2]

Caption: Key reactivity pathways from the title compound.

Decarboxylation

As is characteristic of malonic acids and their monoesters, heating 2-Benzyl-3-ethoxy-3-oxopropanoic acid results in the loss of carbon dioxide to yield ethyl 3-phenylpropanoate. This reaction is a cornerstone of the broader malonic ester synthesis, providing a reliable method for preparing substituted carboxylic acid derivatives.[10] This transformation is synthetically valuable for accessing β-aryl propanoate structures.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety is a handle for extensive derivatization. It can be activated, for example, with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate can then be coupled with a wide range of amines or alcohols to generate a library of amide and ester derivatives, respectively. This pathway is fundamental to its application in medicinal chemistry for creating new active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting cardiovascular and inflammatory diseases, as well as in oncology.[2]

Hydrolysis to Benzylmalonic Acid

Under harsher basic conditions than those used for its synthesis, the ethyl ester can be fully hydrolyzed to yield benzylmalonic acid (CAS 616-75-1).[11] This diacid is also a valuable synthetic intermediate.

Safety, Handling, and Storage

Table 5.1: Hazard Profile and Handling Recommendations

| Aspect | Recommendation | Basis/Reference |

| Primary Hazards | Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. | Inferred from similar compounds like benzoic acid.[12] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. | Standard laboratory practice.[12][13] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling. | [12][13] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2][3] | [2][3] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [12][13] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. | [13] |

| First Aid (Ingestion) | Rinse mouth. Call a poison center or doctor if you feel unwell. | [13] |

Conclusion

2-Benzyl-3-ethoxy-3-oxopropanoic acid is a sophisticated and highly functionalized building block. Its value to synthetic chemists and drug development professionals is rooted in the dual reactivity of its acid and ester groups, which allows for selective and diverse chemical transformations. While its synthesis requires careful control to ensure high yields and purity, the protocols outlined in this guide provide a validated pathway. Proper handling and storage are essential to ensure laboratory safety. Ultimately, this compound serves as a critical intermediate, enabling the efficient construction of complex target molecules across a range of scientific disciplines.[2]

References

-

2-Benzyl-3-ethoxy-3-oxopropanoic acid. MySkinRecipes. [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health (PMC). [Link]

-

abcr GmbH (Page 106). ChemBuyersGuide.com, Inc. [Link]

-

Synthesis of malonic acid monobenzyl ester. PrepChem.com. [Link]

-

Amadis Chemical Company Limited (Page 450). ChemBuyersGuide.com, Inc. [Link]

-

2-BENZYL-MALONIC ACID MONOETHYL ESTER CAS#: 2985-39-9. LookChem. [Link]

-

SAFETY DATA SHEET - Benzoic Acid. srmdata.nist.gov. [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. [Link]

-

2-Benzyl-3-ethoxy-3-oxopropanoic acid. Lead Sciences. [Link]

-

A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]

-

(2R)-2-benzyl-3-oxopropanoic acid. PubChem. [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. [Link]

-

Malonic ester synthesis. Grokipedia. [Link]

-

Cas 1430104-91-8,(2S)-2-benzyl-3-ethoxy-2-hydroxy-3-oxopropanoic acid. lookchem. [Link]

-

2-Benzyl-3-oxopropanoic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

Diethyl 2-benzylpropanedioate. PubChem. [Link]

- US5214199A - Process for preparing malonic monoester.

-

Spectra Problem #7 Solution. University of Calgary. [Link]

Sources

- 1. 2-BENZYL-MALONIC ACID MONOETHYL ESTER CAS#: 2985-39-9 [chemicalbook.com]

- 2. 2-Benzyl-3-ethoxy-3-oxopropanoic acid [myskinrecipes.com]

- 3. 2985-39-9|2-Benzyl-3-ethoxy-3-oxopropanoic acid|BLD Pharm [bldpharm.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 2-Benzyl-3-ethoxy-3-oxopropanoic acid - Lead Sciences [lead-sciences.com]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Benzylmalonic acid synthesis - chemicalbook [chemicalbook.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. multimedia.3m.com [multimedia.3m.com]

The Cornerstone of Carboxylic Acid Synthesis: A Technical Guide to the Discovery and Application of Benzylmalonic Acid Monoesters

For Immediate Release

[CITY, STATE] – This in-depth technical guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of benzylmalonic acid monoesters, from their historical discovery to their pivotal role in modern synthetic chemistry and pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document provides not only a historical narrative but also actionable, field-proven insights into the synthesis and application of these versatile chemical building blocks.

Introduction: The Unsung Hero of Carbon-Carbon Bond Formation

Benzylmalonic acid monoesters, often referred to as benzylmalonic acid half-esters, are dicarboxylic acid derivatives with one carboxylic acid group esterified and the other free. Their significance in organic synthesis lies in their ability to serve as a stable yet reactive precursor for the introduction of a benzylacetic acid moiety, a common structural motif in a wide range of biologically active molecules. The interplay between the ester and the free carboxylic acid group allows for selective chemical manipulations, making these compounds invaluable tools in the construction of complex molecular architectures.

Part 1: A Journey Through Time: The Discovery and Evolution of Benzylmalonic Acid Monoesters

The story of benzylmalonic acid monoesters is intrinsically linked to the broader history of malonic acid and its esters. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid.[1] This discovery paved the way for the development of the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction.

While the exact first synthesis of a benzylmalonic acid monoester is not definitively documented in a single seminal paper, the groundwork was laid by the pioneering work of German chemists M. Conrad and C. A. Bischoff in the late 19th century. Their extensive investigations into the reactions of diethyl malonate with various alkyl and aryl halides established the foundation for the synthesis of a vast array of substituted malonic esters, including diethyl benzylmalonate. The subsequent selective hydrolysis of one of the two ester groups, a critical step in the formation of the monoester, was a significant synthetic challenge in that era.

Early approaches to mono-substituted malonic acid monoesters often involved the partial saponification of the corresponding diester. This method, however, was frequently plagued by a lack of selectivity, leading to mixtures of the desired monoester, the starting diester, and the fully hydrolyzed dicarboxylic acid. The inherent difficulty in controlling the hydrolysis of symmetrical diesters spurred the development of more refined and selective synthetic strategies over the following decades.

Part 2: The Chemist's Toolkit: Synthetic Methodologies for Benzylmalonic Acid Monoesters

The synthesis of benzylmalonic acid monoesters has evolved significantly from the early, often low-yielding methods. Modern organic chemistry offers a variety of reliable and selective routes to these valuable compounds, each with its own advantages and considerations.

The Classical Approach: Alkylation and Selective Saponification

The traditional and still widely used method involves a two-step sequence: the alkylation of a malonic ester with a benzyl halide, followed by the selective hydrolysis of one of the ester groups.

Step 1: Benzylation of Diethyl Malonate

The first step is a classic example of the malonic ester synthesis.[2][3] Diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with benzyl chloride or benzyl bromide to yield diethyl benzylmalonate.

Experimental Protocol: Synthesis of Diethyl Benzylmalonate

-

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Benzyl chloride

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride solution

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add benzyl chloride dropwise to the reaction mixture.

-

Reflux the mixture until the reaction is complete (typically monitored by TLC).

-

After cooling, remove the ethanol by distillation.

-

To the residue, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude diethyl benzylmalonate by vacuum distillation.

-

Causality Behind Experimental Choices: The use of sodium ethoxide as the base is crucial to prevent transesterification, as the ethoxide anion matches the ethyl groups of the ester. Absolute ethanol is used to avoid the presence of water, which could hydrolyze the ester groups. The SN2 reaction is favored by the use of a primary halide like benzyl chloride.

Step 2: Selective Monohydrolysis

The selective hydrolysis of one of the two ester groups in diethyl benzylmalonate is the key step to obtaining the desired monoester. This can be achieved under carefully controlled basic conditions.[4] The principle behind this selectivity lies in the fact that the hydrolysis of the first ester group produces a carboxylate anion. The negative charge on this carboxylate deactivates the second ester group towards further nucleophilic attack by the hydroxide ion, thus favoring the formation of the monoester.

Experimental Protocol: Selective Saponification of Diethyl Benzylmalonate

-

Materials:

-

Diethyl benzylmalonate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Dissolve diethyl benzylmalonate in ethanol.

-

Prepare a solution of one equivalent of potassium hydroxide in a mixture of ethanol and water.

-

Cool the diethyl benzylmalonate solution in an ice bath and slowly add the potassium hydroxide solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC to maximize the formation of the monoester and minimize the formation of benzylmalonic acid.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted diester.

-

Carefully acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the precipitated benzylmalonic acid monoester with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent to yield the product.

-

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be closely monitored by TLC. The distinct Rf values of the starting diester, the product monoester, and the diacid byproduct allow for precise control of the reaction time to optimize the yield of the desired monoester.

Modern Strategies for Enhanced Selectivity

While the classical approach is effective, modern organic synthesis has introduced more sophisticated methods to achieve even higher selectivity and yields.

2.2.1 Enzymatic Hydrolysis

The use of enzymes, particularly lipases and esterases, offers a highly selective method for the monohydrolysis of diesters. These biocatalysts can differentiate between the two enantiotopic ester groups in a prochiral substrate like diethyl benzylmalonate, leading to the formation of chiral benzylmalonic acid monoesters with high enantiomeric excess. However, it is noteworthy that for benzyl-substituted malonic esters, achieving high enantiomeric excess can be challenging with certain enzymes like Pig Liver Esterase (PLE).[3]

2.2.2 Monoesterification of Benzylmalonic Acid

An alternative strategy involves the direct monoesterification of benzylmalonic acid. This approach can be advantageous when the desired alcohol is precious or when the selective hydrolysis of the corresponding diester is problematic. Various methods, including the use of coupling agents or acid catalysis under controlled conditions, can be employed to achieve mono-esterification.

Part 3: The Role of Benzylmalonic Acid Monoesters in Drug Development

Benzylmalonic acid monoesters are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. Their ability to act as a masked form of a carboxylic acid while providing a handle for further chemical transformations makes them particularly valuable in the construction of complex drug molecules.

Synthesis of Barbiturates

Historically, one of the most significant applications of malonic esters, including benzyl derivatives, was in the synthesis of barbiturates.[2][5] These compounds, which act as central nervous system depressants, were widely used as sedatives and hypnotics. The synthesis involves the condensation of a substituted malonic ester with urea. For example, the condensation of diethyl benzylmalonate with urea in the presence of a strong base like sodium ethoxide would lead to the formation of benzylbarbituric acid.

Building Blocks for Modern Pharmaceuticals

In contemporary drug discovery, benzylmalonic acid monoesters and their derivatives continue to be important building blocks. They are utilized in the synthesis of a variety of therapeutic agents, including anticonvulsants, anti-inflammatory drugs, and antiviral agents. For instance, derivatives of benzylmalonic acid are key components in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored in the development of novel anticonvulsant therapies. The synthesis of the AMPA receptor antagonist talampanel , a drug investigated for the treatment of epilepsy and other neurological disorders, involves intermediates that can be derived from benzylmalonic acid derivatives.[6]

The versatility of the benzylmalonic acid monoester scaffold allows for the introduction of diverse functional groups, enabling medicinal chemists to fine-tune the pharmacological properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

Data Presentation

| Synthetic Method | Key Reagents | Selectivity | Advantages | Disadvantages |

| Classical Alkylation & Saponification | Diethyl malonate, Benzyl halide, NaOEt, KOH | Moderate to Good | Well-established, scalable, cost-effective. | Can produce mixtures of monoester, diester, and diacid; requires careful control. |

| Enzymatic Hydrolysis | Diethyl benzylmalonate, Lipase/Esterase | High to Excellent | High enantioselectivity for chiral monoesters. | Substrate-dependent; can be costly; low enantiomeric excess for some benzyl derivatives.[3] |

| Monoesterification | Benzylmalonic acid, Alcohol, Coupling agent/Acid catalyst | Good to Excellent | Avoids selective hydrolysis issues; suitable for precious alcohols. | May require protecting groups; benzylmalonic acid may not be readily available. |

Visualizations

Diagram 1: General Synthesis of Benzylmalonic Acid Monoester

Caption: A two-step approach to synthesize benzylmalonic acid monoester.

Diagram 2: Role in Barbiturate Synthesis

Caption: Condensation reaction leading to a barbiturate derivative.

Conclusion

From their foundational role in the development of classical organic reactions to their continued importance in the synthesis of modern pharmaceuticals, benzylmalonic acid monoesters have proven to be indispensable tools for the synthetic chemist. This guide has provided a comprehensive overview of their history, synthesis, and applications, underscoring their enduring legacy and future potential in the advancement of chemical and pharmaceutical sciences. The ongoing development of more selective and efficient synthetic methods will undoubtedly expand the utility of these remarkable building blocks in the years to come.

References

- López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction.

- Dessaignes, V. (1858). Ueber die Umwandlung der Aepfelsäure in eine neue Säure, die Malonsäure. Annalen der Chemie und Pharmacie, 107(2), 251-254.

-

Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Retrieved from [Link]

- Conrad, M., & Bischoff, C. A. (1880). Ueber die Synthese der Korksäure und einiger Homologen. Berichte der deutschen chemischen Gesellschaft, 13(1), 600-602.

- Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(4), 643-645.

- Organic Syntheses, Coll. Vol. 1, p.250 (1941); Vol. 4, p.41 (1925).

- Adams, R., & Kamm, O. (1918). The use of barbital as a hypnotic.

- Gahman, T. C., et al. (2006). Synthesis and anticonvulsant activities of a series of 2,3-benzodiazepine-4-ones. Bioorganic & medicinal chemistry letters, 16(24), 6248-6252.

- Strating, J., & Backer, H. J. (1950). The preparation of malonic mono-esters. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 638-644.

Sources

A Theoretical and Mechanistic Exploration of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Keystone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides an in-depth theoretical and practical examination of 2-Benzyl-3-ethoxy-3-oxopropanoic acid, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Primarily targeting researchers, medicinal chemists, and professionals in drug development, this document navigates the molecule's structural attributes, theoretical underpinnings, synthetic pathways, and potential pharmacological relevance. By integrating computational analysis with established synthetic protocols, this guide aims to serve as a comprehensive resource for the strategic application of this versatile chemical entity in modern drug discovery.

Introduction: The Strategic Importance of Substituted Malonic Acid Monoesters

Malonic acid and its derivatives are fundamental building blocks in organic synthesis, renowned for their utility in forming carbon-carbon bonds.[1] Among these, monoesters of substituted malonic acids, such as 2-Benzyl-3-ethoxy-3-oxopropanoic acid, represent a class of highly versatile intermediates. Their bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations, making them ideal precursors for a diverse array of complex molecular architectures.

2-Benzyl-3-ethoxy-3-oxopropanoic acid, in particular, has garnered interest as a precursor for compounds targeting cardiovascular and inflammatory conditions.[2] The presence of the benzyl group introduces lipophilicity and the potential for specific steric and electronic interactions with biological targets, while the ethoxycarbonyl and carboxylic acid moieties provide handles for further molecular elaboration. This guide will delve into the theoretical properties that govern the reactivity and conformation of this molecule, provide a detailed synthetic protocol, and explore its potential applications in medicinal chemistry.

Molecular Structure and Physicochemical Properties

2-Benzyl-3-ethoxy-3-oxopropanoic acid is a chiral molecule with the chemical formula C₁₂H₁₄O₄. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | [2] |

| CAS Number | 2985-39-9 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | 96.5-100% | [2] |

| Storage | Room temperature, sealed in dry conditions | [2] |

Theoretical and Computational Analysis

While specific theoretical studies on 2-Benzyl-3-ethoxy-3-oxopropanoic acid are not extensively available in the current literature, we can extrapolate from computational analyses of related malonic acid derivatives to understand its behavior.[3] Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular properties such as conformational preferences, electronic structure, and spectroscopic signatures.[4]

Conformational Analysis

The conformational landscape of 2-Benzyl-3-ethoxy-3-oxopropanoic acid is primarily dictated by the rotation around the Cα-C(benzyl) and Cα-C(carboxyl) single bonds. The benzyl and ethoxycarbonyl groups are relatively bulky, and their spatial arrangement will be governed by the need to minimize steric hindrance. It is anticipated that the lowest energy conformer will adopt a staggered arrangement to alleviate these steric clashes. The conformational flexibility of similar benzoic acid derivatives has been shown to have a low energy barrier, suggesting that multiple conformers may be accessible at room temperature.[5]

Diagram: Conformational Flexibility of 2-Benzyl-3-ethoxy-3-oxopropanoic acid

Caption: Rotational freedom around key single bonds in 2-Benzyl-3-ethoxy-3-oxopropanoic acid leads to various conformers.

Electronic Structure and Reactivity

The electronic properties of 2-Benzyl-3-ethoxy-3-oxopropanoic acid are key to understanding its reactivity. The molecule possesses several reactive sites:

-

The acidic proton of the carboxylic acid: This is the most reactive site for deprotonation by a base.

-

The α-proton: While less acidic than the carboxylic acid proton, it can be removed by a strong base, leading to the formation of an enolate.

-

The carbonyl carbons of the ester and carboxylic acid: These are electrophilic and susceptible to nucleophilic attack.

DFT calculations on similar molecules can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO is typically localized on the oxygen atoms of the carboxylate group after deprotonation, indicating its nucleophilic character. The LUMO is generally centered on the carbonyl carbons, highlighting their electrophilicity.

Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

The synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid is typically achieved through the selective hydrolysis of one of the ester groups of diethyl benzylmalonate.[6] This process is a modification of the well-established malonic ester synthesis.[6]

Experimental Protocol: Synthesis from Diethyl Benzylmalonate

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add benzyl bromide dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between diethyl ether and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl benzylmalonate.

Step 2: Selective Monohydrolysis

-

Dissolve the diethyl benzylmalonate in a mixture of ethanol and water.

-

Add one equivalent of potassium hydroxide (KOH) and stir the mixture at room temperature. The selective hydrolysis of one ester group is a critical step and can be challenging.[7]

-

Monitor the reaction closely by TLC to avoid complete hydrolysis to benzylmalonic acid.

-

Once the desired monoester is formed, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Benzyl-3-ethoxy-3-oxopropanoic acid.

Diagram: Synthetic Pathway to 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

Caption: Synthetic route from diethyl malonate and benzyl bromide.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8] Two distinct C=O stretching bands should be visible: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum should display a singlet for the acidic proton of the carboxylic acid at a downfield chemical shift (typically >10 ppm). The protons of the benzyl group will appear in the aromatic region (around 7.2-7.4 ppm). The methylene protons of the ethyl group will show a quartet, and the methyl protons a triplet. The benzylic protons and the α-proton will appear as multiplets in the aliphatic region.

-

¹³C NMR: The spectrum will show two distinct carbonyl carbon signals for the carboxylic acid and the ester (typically in the range of 170-180 ppm). The carbons of the aromatic ring will resonate in the 120-140 ppm region.

Applications in Drug Development and Medicinal Chemistry

The utility of 2-Benzyl-3-ethoxy-3-oxopropanoic acid as a synthetic intermediate stems from its ability to undergo a variety of chemical transformations, leading to the synthesis of pharmacologically active molecules.

Precursor for Bioactive Heterocycles

The dicarbonyl functionality of this molecule makes it an excellent precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many approved drugs. For instance, condensation reactions with ureas, thioureas, or amidines can lead to the formation of pyrimidine or imidazole derivatives.

Role in the Development of Cardiovascular and Anti-inflammatory Agents

While the specific targets are not extensively documented for this particular molecule, derivatives of benzoic acid and malonic acid have shown a wide range of biological activities, including anti-inflammatory and cardiovascular effects.[2] For example, some benzoic acid derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways. The benzyl group can play a crucial role in binding to hydrophobic pockets of target proteins.

Diagram: Potential Therapeutic Applications

Caption: Derivatization of the core molecule for therapeutic targeting.

Conclusion and Future Perspectives

2-Benzyl-3-ethoxy-3-oxopropanoic acid is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions for selective hydrolysis, is based on well-understood principles of the malonic ester synthesis. Although detailed theoretical and pharmacological studies on this specific molecule are limited, by drawing parallels with related compounds, its potential for the development of novel therapeutics is evident.

Future research should focus on a more detailed computational investigation of its conformational and electronic properties to better predict its reactivity and aid in the rational design of new synthetic transformations. Furthermore, the synthesis and biological evaluation of a library of compounds derived from 2-Benzyl-3-ethoxy-3-oxopropanoic acid could uncover novel drug candidates for a range of diseases, particularly in the cardiovascular and anti-inflammatory arenas.

References

- Anast P, Warner J. Green Chemistry: Theory and Practice. Oxford University Press; 1998.

-

2-Benzyl-3-ethoxy-3-oxopropanoic acid. MySkinRecipes. Accessed January 20, 2026. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Accessed January 20, 2026. [Link]

-

(2021, February 24). Test 2 Fall 2020 Retrosynthetic Analysis using a Malonic Ester Synthesis. YouTube. [Link]

-

(2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. [Link]

-

Malonic Acid Half Oxyesters and Thioesters: Solvent-Free Synthesis and DFT Analysis of Their Enols. ResearchGate. Accessed January 20, 2026. [Link]

-

(2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]

-

Benzylmalonic acid. Cheméo. Accessed January 20, 2026. [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health. Accessed January 20, 2026. [Link]

-

2-benzyl-malonic acid diethyl ester. PharmaCompass. Accessed January 20, 2026. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. National Institutes of Health. Accessed January 20, 2026. [Link]

-

Malonic Acid and Derivatives. ResearchGate. Accessed January 20, 2026. [Link]

-

Malonic acid, benzoyl-, diethyl ester. Organic Syntheses. Accessed January 20, 2026. [Link]

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). National Institutes of Health. Accessed January 20, 2026. [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses. Accessed January 20, 2026. [Link]

-

Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. ResearchGate. Accessed January 20, 2026. [Link]

-

(2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Accessed January 20, 2026. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Accessed January 20, 2026. [Link]

-

Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Royal Society of Chemistry. Accessed January 20, 2026. [Link]

-

2-Benzyl-3-oxopropanoic acid, ethyl ester. SpectraBase. Accessed January 20, 2026. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. ResearchGate. Accessed January 20, 2026. [Link]

-

SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. Accessed January 20, 2026. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Accessed January 20, 2026. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Accessed January 20, 2026. [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. Accessed January 20, 2026. [Link]

-

(2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. [Link]

-

Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. ResearchGate. Accessed January 20, 2026. [Link]

-

Conformational polymorphism of 3-(azidomethyl)benzoic acid. National Institutes of Health. Accessed January 20, 2026. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Accessed January 20, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Benzyl-3-ethoxy-3-oxopropanoic acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. d-nb.info [d-nb.info]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (also known as monoethyl benzylmalonate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical principles to serve as a practical reference for the characterization of this important synthetic intermediate. Given the limited availability of public experimental spectra for this specific compound, this guide presents a robust, predicted spectroscopic profile based on the analysis of its precursor, diethyl benzylmalonate, and related malonic acid derivatives.

Introduction

2-Benzyl-3-ethoxy-3-oxopropanoic acid, with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol , is a malonic acid monoester derivative.[1] Such compounds are valuable building blocks in organic synthesis, particularly in the pharmaceutical and fine chemical industries, where they serve as precursors to more complex molecules.[2] The presence of both a carboxylic acid and an ester functional group provides versatile reactivity for further chemical transformations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound after synthesis. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Benzyl-3-ethoxy-3-oxopropanoic acid.

Synthesis and Spectroscopic Workflow

The primary route to 2-Benzyl-3-ethoxy-3-oxopropanoic acid is the selective mono-hydrolysis of its corresponding diester, diethyl benzylmalonate. This process requires carefully controlled conditions to favor the formation of the mono-acid over the di-acid or unreacted starting material.

Caption: Workflow for the synthesis and spectroscopic analysis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2-Benzyl-3-ethoxy-3-oxopropanoic acid. These predictions are derived from established chemical shift and absorption frequency principles, and by analogy with the known spectra of diethyl benzylmalonate and other related carboxylic acids and esters.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of 2-Benzyl-3-ethoxy-3-oxopropanoic acid in a solvent like CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift, the exact position being concentration and solvent dependent. |

| ~7.20-7.35 | Multiplet | 5H | -C₆H₅ | The five protons of the phenyl group will appear as a complex multiplet in the aromatic region. |

| ~4.15 | Quartet | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and a methyl group, resulting in a quartet. |

| ~3.80 | Triplet | 1H | -CH (CH₂)C₆H₅ | The methine proton is coupled to the adjacent benzylic methylene protons, appearing as a triplet. |

| ~3.20 | Doublet | 2H | -CH(CH₂ )C₆H₅ | The benzylic methylene protons are coupled to the adjacent methine proton, resulting in a doublet. |

| ~1.20 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, giving a triplet. |

¹³C NMR (Carbon NMR) Spectroscopy

The predicted broadband-decoupled ¹³C NMR spectrum would show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~175 | Quaternary | C =O (Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a high chemical shift.[3] |

| ~170 | Quaternary | C =O (Ester) | The ester carbonyl carbon is also significantly deshielded. |

| ~136 | Quaternary | C -ipso (Aromatic) | The aromatic carbon directly attached to the alkyl chain. |

| ~129 | Tertiary | C -ortho/meta (Aromatic) | The ortho and meta carbons of the phenyl ring are expected to have similar chemical shifts. |

| ~127 | Tertiary | C -para (Aromatic) | The para carbon of the phenyl ring. |

| ~62 | Secondary | -OCH₂ CH₃ | The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom. |

| ~55 | Tertiary | -CH (CH₂)C₆H₅ | The methine carbon at the α-position. |

| ~35 | Secondary | -CH(CH₂ )C₆H₅ | The benzylic methylene carbon. |

| ~14 | Primary | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

IR (Infrared) Spectroscopy

The IR spectrum is particularly informative for identifying the key functional groups present in 2-Benzyl-3-ethoxy-3-oxopropanoic acid.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~2500-3300 | Broad | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding between the carboxylic acid moieties.[4] |

| ~3030 | Medium | C-H stretch | Aromatic | Characteristic C-H stretching of the phenyl group. |

| ~2980, 2940 | Medium | C-H stretch | Aliphatic | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups. |

| ~1735 | Strong | C=O stretch | Ester | The carbonyl stretch of the ethyl ester. |

| ~1710 | Strong | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid, often slightly lower in frequency than the ester carbonyl.[4] |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |